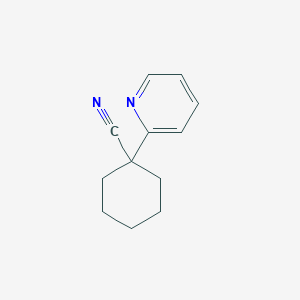

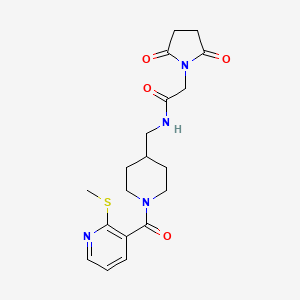

![molecular formula C16H13FN4O3S B2497933 2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide CAS No. 1185160-60-4](/img/structure/B2497933.png)

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolo[4,3-d]pyrimidin derivatives involves strategic reactions starting from key precursors like chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These compounds act as electrophilic building blocks facilitating the formation of the thiazolo[3,2-a]pyrimidinone scaffold through ring annulation processes. For example, Janardhan et al. (2014) detailed a synthetic route involving the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products, confirming the structural integrity of these compounds through analytical and spectral studies, including single crystal X-ray data (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interaction mechanism of these compounds with biological targets. The structure-activity relationship (SAR) studies, such as those conducted by Selvam et al. (2012), reveal how variations in the molecular structure, such as substitutions on the thiazolopyrimidine ring, influence biological activity. Their work on anticancer agents shows the importance of hydrogen donor/acceptor domains and hydrophobic aryl ring systems in determining anticancer efficacy (Selvam, T., Karthick, V., Kumar, V. P., & Ali, M., 2012).

Applications De Recherche Scientifique

Radioligand Development for PET Imaging

Radiosynthesis of [18F]PBR111, a Selective Radioligand : This research outlines the development of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa). A compound within this series was designed with a fluorine atom, enabling its labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). The study demonstrates the synthesis and application of these compounds in neuroimaging, highlighting their potential for investigating neuroinflammatory processes (Dollé et al., 2008).

Anticancer Activity

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : This research presents the synthesis of fluoro-substituted benzo[b]pyran derivatives and their evaluation against lung cancer cell lines. The study suggests the potential of these compounds as anticancer agents, particularly in targeting lung cancer (Hammam et al., 2005).

Synthesis and Evaluation of Pyrimidine Derivatives for Anti-inflammatory and Analgesic Activities

Anti-inflammatory and Analgesic Activity Evaluation : This study explores the synthesis of pyrimidine derivatives and their screening for anti-inflammatory and analgesic activities. It identifies compounds with significant activity, contributing to the development of new therapeutic agents (Sondhi et al., 2009).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety : The creation of new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives and their evaluation as antimicrobial agents are discussed. This research underscores the utility of these compounds in combating microbial infections (Bondock et al., 2008).

Insecticidal Assessment

Innovative Heterocycles Against Cotton Leafworm : This study investigates the synthesis of various heterocycles incorporating a thiadiazole moiety and their insecticidal efficacy against Spodoptera littoralis. The findings suggest potential applications in agricultural pest management (Fadda et al., 2017).

Orientations Futures

Mécanisme D'action

Mode of Action

The mode of action of AKOS005059624 involves inhibiting the entry of certain viruses into cells . It affects the SSP–GP2 subunit interface of the viral glycoprotein, thereby blocking pH-dependent viral fusion .

Biochemical Pathways

The exact biochemical pathways affected by AKOS005059624 are still being researched. Its ability to block viral fusion suggests it may interfere with the life cycle of certain viruses, preventing their replication within host cells .

Result of Action

The molecular and cellular effects of AKOS005059624’s action primarily involve the prevention of viral entry into cells. By blocking viral fusion, it can potentially prevent the replication of certain viruses within host cells .

Action Environment

The efficacy and stability of AKOS005059624 can be influenced by various environmental factors These may include the pH of the cellular environment, the presence of other compounds or medications, and specific characteristics of the target cells

Propriétés

IUPAC Name |

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O3S/c17-9-1-3-10(4-2-9)18-13(22)7-20-12-8-25-19-14(12)15(23)21(16(20)24)11-5-6-11/h1-4,8,11H,5-7H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHJJTGLSWVTQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

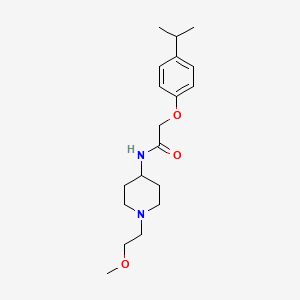

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)

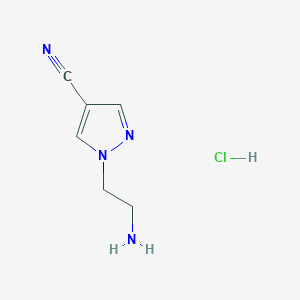

![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)